2-Hydroxybenzo[d]thiazole-5-carbonitrile
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H4N2OS |
|---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
2-oxo-3H-1,3-benzothiazole-5-carbonitrile |
InChI |
InChI=1S/C8H4N2OS/c9-4-5-1-2-7-6(3-5)10-8(11)12-7/h1-3H,(H,10,11) |
InChI Key |
NPUVJAZRDVCYPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=O)S2 |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 2 Hydroxybenzo D Thiazole 5 Carbonitrile
Electrophilic and Nucleophilic Substitution Reactions on the Benzo[d]thiazole Ring System
The benzo[d]thiazole core is an electron-deficient heterocyclic system, which influences its susceptibility to substitution reactions.
Electrophilic Aromatic Substitution:
Generally, electrophilic aromatic substitution on the benzothiazole (B30560) ring requires forcing conditions due to the ring's electron-poor nature. nih.gov The presence of the hydroxyl group at the 2-position and the nitrile group at the 5-position will further modulate the reactivity and regioselectivity of such reactions. The hydroxyl group, particularly in its deprotonated form, is an activating group, while the nitrile group is a deactivating group. Their combined electronic effects will direct incoming electrophiles to specific positions on the benzene (B151609) ring. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com
| Reaction | Reagents | Expected Outcome |
| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group onto the benzene ring, with the position directed by the existing substituents. |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Introduction of a halogen atom onto the benzene ring. |
| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group onto the benzene ring. |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for benzothiazoles, particularly at the 2-position when a suitable leaving group is present. cas.cn In the case of 2-Hydroxybenzo[d]thiazole-5-carbonitrile, the hydroxyl group is not a typical leaving group. However, derivatization of the hydroxyl group could facilitate nucleophilic attack at this position. Additionally, strong nucleophiles might attack other positions on the ring, especially if activated by the electron-withdrawing nitrile group.
Transformations of the Nitrile Functional Group (e.g., Hydrolysis, Reduction)
The nitrile group (-C≡N) at the 5-position is a versatile functional handle that can be converted into several other important chemical moieties.
Hydrolysis:
The hydrolysis of nitriles is a common transformation that can proceed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.comopenstax.org This reaction typically proceeds via an intermediate amide.
Acid-catalyzed hydrolysis: Treatment with a strong aqueous acid (e.g., HCl, H₂SO₄) and heat would convert the nitrile group to a carboxylic acid.
Base-catalyzed hydrolysis: Reaction with a strong aqueous base (e.g., NaOH, KOH) followed by acidification would also yield the corresponding carboxylic acid.
Reduction:
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comopenstax.org A milder reduction using a reagent such as diisobutylaluminum hydride (DIBAL-H) can afford an aldehyde upon subsequent hydrolysis. numberanalytics.com
| Transformation | Reagents | Product Functional Group |
| Full Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) |
| Partial Reduction | 1. DIBAL-H 2. H₂O | Aldehyde (-CHO) |
Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group at the 2-position of the benzothiazole ring exhibits reactivity typical of a phenolic hydroxyl group, allowing for transformations such as etherification and esterification.
Etherification:
The formation of an ether from the hydroxyl group can be achieved through various methods, most commonly the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
| Reaction | Reagents | Product |
| Williamson Ether Synthesis | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X) | 2-Alkoxybenzo[d]thiazole-5-carbonitrile |
Esterification:
Esterification of the hydroxyl group can be accomplished by reacting it with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride (B1165640).
| Reaction | Reagents | Product |
| Fischer Esterification | Carboxylic acid (RCOOH), Acid catalyst | 2-Acyloxybenzo[d]thiazole-5-carbonitrile |
| Reaction with Acyl Halide | Acyl halide (RCOCl), Base | 2-Acyloxybenzo[d]thiazole-5-carbonitrile |
| Reaction with Acid Anhydride | Acid anhydride ((RCO)₂O), Base or Acid catalyst | 2-Acyloxybenzo[d]thiazole-5-carbonitrile |
Heterocyclic Ring-Opening and Rearrangement Pathways
The benzothiazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, often initiated by nucleophilic attack or hydrolysis. For instance, treatment of 2-aminobenzothiazoles with strong bases can lead to the opening of the thiazole (B1198619) ring. nih.gov Similarly, nucleophile-induced ring contraction has been observed in related benzothiazine systems. nih.gov It is plausible that under harsh basic or nucleophilic conditions, the thiazole ring of this compound could be cleaved.
Chemo- and Regioselectivity in Complex Reaction Systems
In a molecule with multiple reactive sites like this compound, the outcome of a reaction is governed by chemo- and regioselectivity. The hydroxyl group, the nitrile group, and the aromatic ring all present potential sites for reaction.
Chemoselectivity: The choice of reagents and reaction conditions will determine which functional group reacts preferentially. For example, a mild reducing agent might selectively reduce the nitrile group without affecting the aromatic ring. Conversely, electrophilic attack is more likely to occur on the electron-rich benzene ring than on the electron-deficient thiazole portion.
Regioselectivity: In the case of substitution on the benzene ring, the directing effects of the hydroxyl (ortho, para-directing) and nitrile (meta-directing) groups will influence the position of the incoming substituent. The interplay between these two groups will determine the final substitution pattern. Studies on the functionalization of the related 2,1,3-benzothiadiazole (B189464) core have highlighted the ability to achieve predictable and systematic substitutions at various positions on the benzenoid ring through careful choice of synthetic strategy. nih.govacs.org
Advanced Spectroscopic and Structural Elucidation of 2 Hydroxybenzo D Thiazole 5 Carbonitrile Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds by mapping the carbon and proton frameworks. Through 1D and 2D NMR experiments, the chemical environment and connectivity of each atom can be elucidated. nih.gov
For benzothiazole (B30560) derivatives, ¹H NMR spectra typically show aromatic protons in the range of δ 7.0–8.5 ppm. mdpi.comresearchgate.net The exact chemical shifts are influenced by the substitution pattern on the benzene (B151609) ring. For 2-Hydroxybenzo[d]thiazole-5-carbonitrile, the protons on the benzene ring would exhibit specific splitting patterns (e.g., doublets, triplets) based on their coupling with adjacent protons. The hydroxyl (-OH) proton is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
In ¹³C NMR spectroscopy, the carbon atoms of the benzothiazole ring system resonate at distinct chemical shifts. The carbon of the nitrile group (-C≡N) is characteristically found in the δ 115–120 ppm region. mdpi.commdpi.com The carbonyl-like carbon (C-2) bearing the hydroxyl group in the tautomeric 2-oxo-2,3-dihydrobenzo[d]thiazole-5-carbonitrile form would appear further downfield. bldpharm.com Heteronuclear correlation experiments like HSQC and HMBC are used to definitively assign proton and carbon signals and establish long-range connectivity. nih.govceon.rs
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on related structures. Actual values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-4 | 7.8 - 8.2 (d) | - |
| H-6 | 7.4 - 7.7 (dd) | - |
| H-7 | 7.6 - 7.9 (d) | - |
| OH | 9.0 - 11.0 (br s) | - |
| C-2 | - | 160 - 170 |
| C-4 | - | 125 - 135 |
| C-5 | - | 105 - 115 |
| C-6 | - | 128 - 138 |
| C-7 | - | 120 - 130 |
| C-3a | - | 130 - 140 |
| C-7a | - | 145 - 155 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its chemical formula (C₈H₄N₂OS). nih.gov
Electron impact (EI) mass spectrometry typically induces characteristic fragmentation of the benzothiazole ring. nih.gov The fragmentation pathway for 2-substituted benzothiazole derivatives often involves cleavage of the substituent at the C-2 position and fragmentation of the heterocyclic ring. nih.gov Key fragmentation pathways for the target molecule could include the loss of CO, HCN, and the cleavage of the thiazole (B1198619) ring, leading to characteristic fragment ions that help confirm the core structure. miamioh.edu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, the IR spectrum would display several characteristic absorption bands. The nitrile (C≡N) stretching vibration is expected to appear as a sharp, intense band around 2220–2240 cm⁻¹. mdpi.com The O-H stretching of the hydroxyl group would be observed as a broad band in the 3200–3600 cm⁻¹ region. Vibrations associated with the C=N and C=C bonds within the aromatic system typically appear in the 1450–1650 cm⁻¹ region. researchgate.net The C-S stretching vibration is usually found in the 600–800 cm⁻¹ range. scielo.org.za
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzothiazole derivatives are known to be chromophoric and often exhibit strong luminescence. nih.gov The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated aromatic system. The position and intensity of these bands are influenced by the substituents and the solvent. scielo.org.zanih.gov
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching (broad) | 3200 - 3600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C≡N | Stretching (sharp, intense) | 2220 - 2240 |
| C=N / C=C | Ring Stretching | 1450 - 1650 |
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
X-ray crystallography relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. By analyzing the diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. researchgate.net This technique has been widely applied to various benzo[d]thiazole derivatives to unambiguously confirm their molecular structures and stereochemistry. nih.govresearchgate.netiucr.org For instance, it can differentiate between tautomeric forms, such as the 2-hydroxy form versus the 2-oxo form, by precisely locating the position of the hydrogen atom.
Table 3: Common Intermolecular Interactions in Benzothiazole Derivatives
| Interaction Type | Description |
|---|---|
| Hydrogen Bonding | O–H···N, N–H···O, C–H···O |
| π–π Stacking | Attraction between parallel aromatic rings |
| C–H···π Interactions | Interaction of a C-H bond with a π-system |
Vibrational and Electronic Spectral Calculations from First Principles
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful means to predict and interpret spectroscopic data. nih.gov By performing geometry optimization and frequency calculations on the molecular structure of this compound, its theoretical IR and Raman spectra can be generated. researchgate.netmdpi.com These calculated spectra can be compared with experimental data to aid in the assignment of complex vibrational modes. nih.gov The Potential Energy Distribution (PED) analysis can be used to characterize the nature of each vibrational mode. mdpi.com
Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for the absorption bands observed in the UV-Vis spectrum. scielo.org.za These calculations provide insights into the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the compound's electronic properties and reactivity. mdpi.com
Theoretical and Computational Investigations of 2 Hydroxybenzo D Thiazole 5 Carbonitrile
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. tandfonline.com For benzothiazole (B30560) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are standard for predicting molecular characteristics. mdpi.comtandfonline.com
Geometry Optimization and Conformational Analysis
The first step in a typical DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms in space, providing key information on bond lengths, bond angles, and dihedral angles. For a molecule like 2-Hydroxybenzo[d]thiazole-5-carbonitrile, this analysis would reveal the planarity of the fused ring system and the orientation of the hydroxyl and carbonitrile substituents. Conformational analysis would further explore different spatial arrangements (conformers), for instance, the rotation around the C-O bond of the hydroxyl group, to identify the most stable structure.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): Resistance to change in electron distribution (η ≈ (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).
Table 1: Representative Frontier Molecular Orbital and Reactivity Descriptor Data for a Benzothiazole Derivative (Illustrative) (Note: This table is illustrative as specific data for this compound was not found. Values are representative for a generic benzothiazole derivative.)
| Parameter | Value | Unit |
|---|---|---|
| EHOMO | -6.5 | eV |
| ELUMO | -2.1 | eV |
| Energy Gap (ΔE) | 4.4 | eV |
| Chemical Hardness (η) | 2.2 | eV |
| Electronegativity (χ) | 4.3 | eV |
| Electrophilicity Index (ω) | 4.19 | eV |
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack. For this compound, this would likely be around the nitrogen and oxygen atoms.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas susceptible to nucleophilic attack.
Green: Regions of neutral potential.
This map provides a clear picture of the molecule's reactive sites and intermolecular interaction patterns.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. pepdd.commdpi.com These models are built by finding a statistical correlation between calculated molecular descriptors (physicochemical, electronic, topological, etc.) and experimentally determined activity. creative-biolabs.com
For a series of benzothiazole derivatives, a QSAR study would involve:
Data Set Collection: Assembling a group of structurally related compounds with measured biological activity (e.g., enzyme inhibition IC50 values).
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) to create an equation that links the descriptors to the activity. acs.org
Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
A validated QSAR model can then be used to predict the activity of new, untested compounds like this compound, guiding the design of more potent molecules. nih.gov
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.govdntb.gov.ua This method is fundamental in structure-based drug design for predicting binding affinity and understanding interaction mechanisms at the atomic level. nih.gov
For this compound, a docking study would involve selecting a biologically relevant protein target. The simulation would then predict how the compound fits into the protein's active site and estimate the strength of the interaction, often expressed as a docking score or binding energy (in kcal/mol). mdpi.com Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, would be identified, providing insights into the molecular basis of its potential biological activity.
Methodologies of Molecular Docking for Complex Formation
The process of molecular docking involves two main components: a search algorithm and a scoring function. nih.gov
Search Algorithms: These generate a large number of possible binding poses of the ligand in the receptor's binding site. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based approaches. nih.gov
Scoring Functions: These estimate the binding affinity for each generated pose. Scoring functions can be force-field-based, empirical, or knowledge-based. The goal is to rank the poses and identify the one that best represents the experimental binding mode.
Docking can be performed with different levels of flexibility. While rigid docking treats both ligand and receptor as fixed, more advanced methods allow for ligand flexibility and even limited receptor side-chain flexibility (induced-fit docking) to better mimic the dynamic nature of the binding process.
Table 2: Common Protein Targets for Benzothiazole Derivatives in Docking Studies (Illustrative) (Note: This table lists potential targets based on the known activities of the benzothiazole class, as specific targets for this compound were not identified.)
| Protein Target | PDB ID | Associated Disease/Function |
|---|---|---|
| Aldose Reductase (ALR2) | 1US0 | Diabetic Complications |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 2F6T | Diabetes, Obesity |
| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | 3DZY | Diabetes, Inflammation |
| Staphylococcus aureus FabH | 3IL9 | Bacterial Infection |
Analysis of Binding Modes and Interaction Fingerprints
There is no published research detailing the binding modes or interaction fingerprints of this compound with any specific biological target. To perform such an analysis, the compound would need to be studied in complex with a protein or other macromolecule using techniques like X-ray crystallography, NMR spectroscopy, or computational docking simulations. Such data is currently unavailable.
Pharmacophore Modeling for Rational Ligand Design
No pharmacophore models have been specifically developed for or derived from this compound.
Ligand-Based Pharmacophore Model Generation
The generation of a ligand-based pharmacophore model requires a set of active compounds with known biological data against a specific target. As there are no such public datasets for this compound, a ligand-based model cannot be constructed.
Structure-Based Pharmacophore Model Derivation
A structure-based pharmacophore model is derived from the known three-dimensional structure of a ligand-target complex. Since no such complex involving this compound has been characterized, it is not possible to derive a structure-based pharmacophore model.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
There are no molecular dynamics (MD) simulation studies published that specifically investigate the conformational dynamics and stability of this compound. MD simulations would provide insights into the molecule's flexibility, preferred conformations in different environments (e.g., in solution or within a protein binding site), and the stability of its interactions over time. The absence of such studies means that these properties remain computationally uncharacterized for this particular compound.
Structure Activity Relationship Sar Analysis in the Context of 2 Hydroxybenzo D Thiazole 5 Carbonitrile Derivatives
Methodological Framework for Comprehensive SAR Studies on Benzo[d]thiazole Scaffolds
Comprehensive SAR studies for benzo[d]thiazole scaffolds employ a combination of computational and experimental strategies to elucidate the relationship between molecular structure and biological activity.
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the physicochemical properties of benzothiazole (B30560) derivatives with their biological activities. nih.gov These models use descriptors like partition coefficient (logP), polar surface area, and molecular flexibility to predict the activity of new, untested compounds. nih.gov For instance, 2D-QSAR models have been successfully used to analyze and predict the biological activity of complex heterocyclic systems. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.govnih.gov Docking studies on benzothiazole derivatives help to understand key interactions, such as hydrogen bonds and hydrophobic interactions, with biological targets. nih.govnih.gov For example, docking has been used to identify strong binding interactions between benzothiazole derivatives and enzymes like the SARS-CoV-2 main protease, highlighting the importance of hydrogen bonds and π-π interactions. nih.gov
Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. For benzothiazoles, this can reveal the importance of features like hydrogen bond donors/acceptors and aromatic rings for target binding. nih.gov
Experimental Approaches:
Synthesis of Analogues: A primary method involves the systematic synthesis of a series of derivatives where specific substituents on the benzo[d]thiazole ring are varied. researchgate.netnih.gov This allows for the direct assessment of how changes at positions like C2, C4, C5, C6, and C7 affect activity. pharmacyjournal.in
In Vitro Biological Assays: Synthesized compounds are screened through a battery of in vitro tests to determine their biological effects. nih.gov These assays provide quantitative data, such as IC50 values (the concentration required to inhibit a biological process by 50%), which are essential for building robust SAR models. nih.gov
Spectroscopic Analysis: Techniques such as IR spectroscopy and melting point determination are used to confirm the structure and purity of the synthesized derivatives, ensuring that the observed biological activity is attributable to the intended molecule. nih.gov
This integrated framework, combining predictive computational models with empirical experimental data, provides a robust methodology for the rational design of novel benzo[d]thiazole-based compounds.
Impact of Substitution Patterns on the Benzo[d]thiazole Ring System
The biological activity of the benzo[d]thiazole scaffold is highly dependent on the nature and position of substituents on its fused ring system. pharmacyjournal.in Positions 2, 4, 5, 6, and 7 are all active sites where the introduction of different functional groups can significantly modulate the compound's pharmacological profile. researchgate.netpharmacyjournal.in
The hydroxyl (-OH) group, particularly when at position 2 of a thiazole (B1198619) or related heterocyclic ring, plays a significant role in the molecule's activity, primarily through its ability to act as a hydrogen-bond donor. researchgate.net This interaction can be crucial for binding to a biological target. drugdesign.org The presence of a hydroxyl group can also substantially enhance fluorescence quantum yields, often due to the formation of an intramolecular hydrogen bond. researchgate.net In SAR studies, replacing a group suspected of being a hydrogen bond acceptor, such as a carbonyl (C=O), with a hydroxyl group can help confirm the nature of the interaction at the receptor site. drugdesign.org Furthermore, electron-donating groups like -OH have been shown to increase the antibacterial activity of certain benzothiazole-hydrazone analogues. nih.gov
The nitrile or cyano (-CN) group is a potent electron-withdrawing group and a hydrogen bond acceptor. Its inclusion in a molecular structure can significantly alter electronic distribution, lipophilicity, and metabolic stability. In the context of the benzothiazole ring, the introduction of electron-withdrawing substituents is a common strategy to modulate biological activity. For example, studies on other heterocyclic scaffolds have shown that the presence of electron-withdrawing groups can favor antifungal activity. mdpi.com In one study of thiazolidin-4-one derivatives, a 6-CN substituent on the benzothiazole ring was found to be a key feature in potent inhibitors of the SARS-CoV-2 main protease. nih.gov While direct SAR data on the 5-carbonitrile specifically is limited in the provided context, the known electronic properties of the nitrile group suggest it would strongly influence the molecule's interaction with biological targets.
Substitutions at other positions of the benzothiazole ring also critically influence biological activity. pharmacyjournal.in
Position C4: The introduction of a methoxy (B1213986) group (-OCH3) at position 4 has been shown to increase antibacterial activity, while a chloro group (-Cl) at the same position can enhance antifungal activity. pharmacyjournal.in
Position C6: The potency of benzothiazole derivatives can be increased by substitutions at the C6 position. pharmacyjournal.in For example, a 6-chloro substituent was a key feature in an active compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, which exhibited significant dual anticancer and anti-inflammatory properties. nih.gov The presence of electron-withdrawing groups like fluorine at this position can also enhance desirable pharmacological properties such as biological half-life and receptor binding affinity. researchgate.net
The following table summarizes the impact of various substituents at different positions on the benzothiazole ring, as reported in several studies.
| Position | Substituent | Observed Effect | Reference |
| C2 | Thiol, Amino, Phenyl | Strengthens activity | pharmacyjournal.in |
| C4 | Methoxy (-OCH3) | Increases antibacterial activity | pharmacyjournal.in |
| C4 | Chloro (-Cl) | Increases antifungal activity | pharmacyjournal.in |
| C5 | -H, -Cl, -F | Increases potency | pharmacyjournal.in |
| C6 | Hydroxyl (-OH), Methoxy (-OCH3), Methyl (-CH3) | Increases potency | pharmacyjournal.in |
| C6 | Chloro (-Cl) | Associated with anticancer and anti-inflammatory activity | nih.gov |
| C6 | Cyano (-CN) | Potent inhibitory activity (in a related scaffold) | nih.gov |
Stereochemical Considerations and Enantiomeric Effects in SAR
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a crucial role in the biological activity of chiral benzothiazole derivatives. When a molecule is chiral, it exists as a pair of non-superimposable mirror images called enantiomers. These enantiomers can exhibit different pharmacological activities because biological targets, such as enzymes and receptors, are themselves chiral and may interact preferentially with one enantiomer over the other.
While specific studies detailing the enantiomeric effects for 2-Hydroxybenzo[d]thiazole-5-carbonitrile derivatives are not prevalent in the reviewed literature, the principle remains a fundamental aspect of SAR for all biologically active compounds. For any benzothiazole derivative that contains a chiral center, it is expected that the two enantiomers could display significant differences in binding affinity, efficacy, and metabolic profiles. Therefore, in the development of such derivatives, the synthesis and biological evaluation of individual enantiomers are often necessary to identify the more active or safer form (the eutomer).
Correlation of Computational SAR Data with Experimental Findings
The validation of computational SAR models with experimental data is a cornerstone of modern drug discovery. rsc.org This process ensures that the theoretical predictions accurately reflect real-world biological activity, thereby guiding the synthesis of more potent and selective compounds.
Several studies on benzothiazole derivatives demonstrate this strong correlation. For example, molecular docking studies performed on a series of benzo[d]thiazole-hydrazones identified compounds with the highest predicted binding scores; subsequent in vitro testing confirmed that these compounds indeed exhibited superior antibacterial and antifungal activities. nih.gov Similarly, docking studies of benzothiazole derivatives against the SARS-CoV-2 main protease revealed that molecules with the best-predicted binding affinity to the enzyme's active site also showed the highest inhibitory activity in enzymatic assays, with IC50 values in the low micromolar range. nih.govrsc.org
This synergy between in silico and in vitro methods is powerful. Computational tools can screen large virtual libraries of compounds to prioritize a smaller, more manageable number for chemical synthesis and biological testing. The experimental results then feed back to refine and improve the computational models, creating an effective iterative cycle for drug design and optimization. rsc.org
Green Chemistry Principles in the Synthesis of 2 Hydroxybenzo D Thiazole 5 Carbonitrile
Solvent-Free Reaction Methodologies for Enhanced Sustainability
Solvent-free synthesis represents a cornerstone of green chemistry, aiming to eliminate the environmental and safety hazards associated with volatile organic compounds (VOCs). For the synthesis of benzothiazole (B30560) derivatives, including potentially 2-Hydroxybenzo[d]thiazole-5-carbonitrile, solvent-free approaches often involve the direct reaction of starting materials in a melt or through mechanical grinding. mdpi.com
One established route to benzothiazoles involves the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivative. mdpi.com In a hypothetical solvent-free approach to this compound, a precursor such as 4-amino-3-mercaptobenzonitrile (B63287) could be condensed with a suitable C1 synthon under neat conditions, potentially activated by heat. Research on analogous compounds has demonstrated that the reaction between 2-aminothiophenol and various benzoyl chlorides can proceed efficiently at room temperature without any solvent, affording excellent yields in minutes. nih.gov This methodology minimizes waste, simplifies product purification, and reduces energy consumption associated with solvent heating and removal. nih.gov Another approach involves melt reaction conditions, where aromatic aldehydes condense with 2-aminothiophenol without a solvent or catalyst to produce 2-arylbenzothiazoles in high yields. orientjchem.org
Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis for Benzothiazole Derivatives
| Parameter | Conventional Solvent-Based Method | Solvent-Free Method |
| Solvent | Acetic Acid, DMF, Toluene | None |
| Reaction Time | Several hours (e.g., 4-12 h) | Minutes to a few hours (e.g., 3 min - 2 h) |
| Work-up | Solvent extraction, neutralization | Direct filtration, recrystallization |
| Waste | Organic solvent waste, aqueous waste | Minimal |
| Energy Use | High (for heating/refluxing solvent) | Low to moderate |
| Yield | 75-95% | 61-100% |
Note: Data is generalized from various benzothiazole syntheses and is presented to illustrate the potential advantages of applying solvent-free methods to the target compound. mdpi.comnih.gov
These solvent-free protocols are highly attractive for their operational simplicity and reduced environmental footprint, making them a key area of development for the sustainable synthesis of this compound.
Microwave-Assisted Synthesis for Reaction Acceleration and Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. By directly coupling with polar molecules, microwave irradiation provides rapid and uniform heating, which can dramatically accelerate reaction rates, reduce side reactions, and improve product yields. scielo.brtandfonline.com
In the context of synthesizing this compound, microwave assistance could be applied to key cyclization or condensation steps. For instance, the condensation of 2-aminothiophenols with aldehydes or carboxylic acids to form the benzothiazole ring is a process that has been shown to be highly amenable to microwave heating. mdpi.comnih.gov Reactions that typically require several hours under conventional reflux can often be completed in a matter of minutes under microwave irradiation. scielo.brtandfonline.com This not only saves a considerable amount of time and energy but can also lead to cleaner reaction profiles and higher purity products. mdpi.com
For example, the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aldehydes, promoted by a catalytic amount of acetic acid, can be completed in 3-10 minutes under solvent-free microwave conditions, with yields ranging from 72-96%. tandfonline.com This contrasts sharply with the hours required for conventional heating. tandfonline.com
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Benzothiazole Formation
| Parameter | Conventional Heating | Microwave-Assisted Method |
| Reaction Time | 4–6 hours | 1–15 minutes |
| Energy Input | High and prolonged | Low and brief |
| Yield | Often moderate to good (e.g., 75%) | Often good to excellent (e.g., >90%) |
| Side Products | More prevalent due to longer heating | Minimized due to rapid heating |
| Solvent | Often requires high-boiling solvents | Can be used with green solvents or solvent-free |
Note: The data represents typical findings from comparative studies on the synthesis of various benzothiazole derivatives and illustrates the potential benefits for the synthesis of this compound. scielo.brtandfonline.commdpi.com
The efficiency and speed of microwave-assisted synthesis make it a highly desirable green methodology for the production of this compound, aligning with the principles of energy conservation and process intensification.
Catalyst-Free and Organocatalytic Approaches for Reduced Environmental Impact
A significant goal in green synthesis is the reduction or elimination of hazardous catalysts, particularly those based on heavy or precious metals. For benzothiazole synthesis, this has led to the development of catalyst-free and organocatalytic methods.
Catalyst-free approaches often leverage the inherent reactivity of the starting materials under specific conditions, such as thermal activation or the use of air as a natural oxidant. A straightforward synthesis of 2-arylbenzothiazoles has been achieved by simply heating 2-aminothiophenol and aryl aldehydes in DMSO, which acts as both the solvent and a component of the air/DMSO oxidant system. organic-chemistry.org This method avoids the need for any metal or additive, proceeding cleanly at moderate temperatures (e.g., 60°C). organic-chemistry.org Similarly, solvent-free melt reactions of aromatic aldehydes with 2-aminothiophenol can proceed without any catalyst to afford excellent yields of the corresponding benzothiazoles. orientjchem.org
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, offers another green alternative. These catalysts are often derived from natural sources, are less toxic, and are more stable in air and moisture compared to many metal-based catalysts. While specific organocatalytic routes to this compound are not detailed in the literature, principles from related syntheses can be applied. For example, Brønsted acids have been used to catalyze the condensation of 2-aminophenols with aldehydes under solvent-free conditions, a reaction type analogous to what would be required for the target compound. bohrium.com
The benefits of these approaches include:
Reduced Toxicity: Avoidance of heavy metals like palladium, copper, or tin, which are common in cross-coupling and condensation reactions.
Simplified Purification: Eliminating a catalyst often simplifies the work-up process, as there is no need to remove catalyst residues.
Lower Cost: Organocatalysts are generally cheaper and more readily available than metal-based catalysts.
Utilization of Environmentally Benign Solvents and Auxiliaries
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of heterocyclic compounds often rely on volatile, toxic, and non-biodegradable organic solvents. Green chemistry promotes the use of benign alternatives such as water, ethanol (B145695), glycerol (B35011), and deep eutectic solvents (DESs). airo.co.in
For the synthesis of benzothiazoles, several green solvent systems have been successfully implemented:
Water: As the ultimate green solvent, water is non-toxic, non-flammable, and inexpensive. It has been used as a medium for the synthesis of benzothiazole-2-thiols and related heterocycles, providing excellent yields and simplifying product isolation through precipitation. orgchemres.org
Ethanol: A bio-based and biodegradable solvent, ethanol is a much safer alternative to solvents like dichloromethane (B109758) or DMF. The condensation of 2-aminothiophenol with aldehydes can be efficiently carried out in ethanol. scielo.br
Glycerol: A non-toxic, biodegradable, and high-boiling liquid, glycerol is an excellent medium for microwave-assisted synthesis, acting as both a solvent and a heat transfer agent. uokerbala.edu.iq
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea (B33335) or imidazole) that form a liquid at a lower temperature than either of their individual components. rsc.org DESs are often biodegradable, have low volatility, and can be recycled. They have been successfully used as both the solvent and catalyst for the synthesis of benzothiazole derivatives. rsc.orgbohrium.com
Table 3: Properties of Conventional vs. Green Solvents for Benzothiazole Synthesis
| Solvent | Type | Key Properties | Application Example |
| Toluene | Conventional | Volatile, flammable, toxic | Condensation reactions |
| DMF | Conventional | Toxic, high boiling point | Condensation reactions |
| Water | Green | Non-toxic, non-flammable, cheap | Cyclization of 2-aminothiophenols |
| Ethanol | Green | Biodegradable, low toxicity | Condensation with aldehydes |
| Glycerol | Green | Non-toxic, biodegradable, high boiling point | Microwave-assisted synthesis |
| Choline Chloride/Imidazole | Green (DES) | Recyclable, low volatility, catalytic activity | One-pot synthesis of benzothiazoles |
Adopting these environmentally benign solvents for the synthesis of this compound would significantly enhance the sustainability of the manufacturing process, reducing worker exposure to hazardous materials and preventing environmental pollution. airo.co.in
Strategies for Maximizing Atom Economy and Reaction Efficiency
Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Syntheses with high atom economy generate minimal waste, making them inherently more sustainable.
Traditional multi-step syntheses of complex heterocycles often suffer from poor atom economy due to the use of stoichiometric reagents, protecting groups, and the formation of significant byproducts. For example, a classical route to a 2-aminobenzothiazole (B30445) precursor might involve the reaction of an aniline (B41778) with potassium thiocyanate (B1210189) and bromine. This reaction generates stoichiometric amounts of potassium bromide and hydrogen bromide as waste, leading to a low atom economy.
Strategies to maximize atom economy in the synthesis of this compound include:
One-Pot and Multicomponent Reactions: Combining several synthetic steps into a single operation avoids the need to isolate intermediates, which reduces solvent use and waste generation. rsc.org Multicomponent reactions, where three or more reactants combine in a single step to form the product, are particularly atom-economical. bohrium.com
Catalytic Oxidations: Employing catalytic amounts of an oxidant with a benign terminal oxidant like molecular oxygen (from air) is superior to using stoichiometric inorganic oxidants like bromine or manganese dioxide. organic-chemistry.org
Addition Reactions: Designing synthetic routes based on addition and cycloaddition reactions is ideal, as these reactions, in principle, have 100% atom economy.
Use of CO2 as a C1 Synthon: Innovative routes using carbon dioxide as a raw material for building the heterocyclic ring are being developed. These methods are highly atom-economical and utilize a renewable feedstock. mdpi.com
Table 4: Illustrative Atom Economy Comparison for Benzothiazole Synthesis
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Classical Cyclization (Hypothetical) | 4-Amino-3-hydroxybenzonitrile + KSCN + Br₂ | 2-Amino-6-hydroxybenzo[d]thiazole-5-carbonitrile | KBr, HBr | Low (<50%) |
| Condensation (Atom-Efficient) | 2-Aminothiophenol derivative + Aldehyde | 2-Substituted Benzothiazole | H₂O | High (>90%) |
| CO₂ Cyclization | 2-Aminothiophenol derivative + CO₂ + Silane | Benzothiazolone | Silane byproducts | Moderate to High |
Note: This table is illustrative. The atom economy is calculated as (Molar Mass of Product / Sum of Molar Masses of all Reactants) x 100. The values for the hypothetical route are estimates based on the stoichiometry.
By focusing on reaction design that maximizes the incorporation of starting materials into the final structure of this compound, chemists can develop processes that are not only more efficient but also fundamentally greener. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Hydroxybenzo[d]thiazole-5-carbonitrile?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group transformations. For example, analogous thiazole-carbonitrile derivatives are synthesized through reactions between thiazolidinedione derivatives and nitrile-containing intermediates under basic conditions. Cyclization steps often require catalysts like piperidine or acetic acid, with purification via column chromatography . Similar compounds (e.g., 5-Hydroxybenzo[d]thiazole-2-carbonitrile) are synthesized using hydroxy-substituted benzothiazole precursors and nitrile-introducing agents like malononitrile .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic protons and carbon environments. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH at ~3200 cm⁻¹ and -CN at ~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) provides precise molecular weight confirmation. For example, analogous compounds like GLPG1690 (a thiazole-5-carbonitrile derivative) were validated using HRMS and NMR to confirm regiochemistry and purity .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Refer to safety data sheets (SDS) for thiazole derivatives, which highlight hazards such as skin/eye irritation and respiratory sensitization. Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Avoid prolonged storage due to potential degradation into hazardous byproducts. Safety protocols from thiazole-carbonitrile SDS recommend emergency procedures for spills and proper disposal via certified waste management .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
- Methodological Answer : Optimize reaction parameters such as solvent polarity (e.g., DMF for polar intermediates), temperature (80–100°C for cyclization), and catalyst loading (e.g., 10 mol% piperidine). For example, similar benzothiazole derivatives achieved >90% purity using gradient recrystallization with ethanol/water mixtures. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate stability .
Q. What computational strategies predict the bioactivity of derivatives?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 9.0) model electronic properties and reactive sites. Molecular docking studies (e.g., Autodock Vina) predict binding affinities to target proteins, such as autotaxin, where thiazole-5-carbonitrile derivatives like GLPG1690 showed nanomolar inhibition. Fragment-based drug design (FBDD) prioritizes substituents that enhance solubility and target engagement .
Q. How do structural modifications influence pharmacological activity?
- Methodological Answer : Introduce substituents at the 2-hydroxy or 5-cyano positions to modulate lipophilicity and hydrogen-bonding capacity. For instance, fluorophenyl groups at the 4-position (as in PROTAC derivatives) enhance blood-brain barrier penetration. In vitro assays (e.g., enzyme inhibition, cell viability) validate structure-activity relationships (SAR), with IC₅₀ values guiding lead optimization .
Q. How should researchers address contradictions in spectroscopic or bioassay data?
- Methodological Answer : Apply iterative validation:
- Step 1 : Replicate experiments to rule out technical errors.
- Step 2 : Cross-validate with orthogonal techniques (e.g., X-ray crystallography if NMR is ambiguous).
- Step 3 : Use statistical tools (e.g., Grubbs’ test) to identify outliers in bioassay datasets.
Contradictions in similar compounds were resolved by revisiting synthetic protocols or re-examining assay conditions (e.g., buffer pH affecting enzyme activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
